6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Overview
Description
6-(Trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol is a heterocyclic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by the presence of a trifluoromethyl group at the 6-position and a hydroxyl group at the 4-position of the pyrazolo[3,4-d]pyrimidine ring system
Scientific Research Applications
6-(Trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential as an enzyme inhibitor and has been studied for its biological activity against various pathogens.
Medicine: It is being explored for its potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory properties.
Mechanism of Action
Target of Action
It’s known that pyrimidine derivatives have been used in the design of biologically active compounds, including those with antiviral and antitumor activities .
Mode of Action
It’s known that pyrimidine derivatives can exert various non-covalent effects to improve their ability to bind to biomolecular targets .
Biochemical Pathways
Pyrimidine derivatives are known to be important substances in the synthesis of various active molecules that are extensively used in the intermediate skeleton of agrochemicals .
Result of Action
It’s known that pyrimidine derivatives have shown extensive biological activities, including antiviral, antibacterial, antifungal, and insecticidal activities .
Safety and Hazards
Future Directions
The future directions for the research and development of “6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol” and its derivatives are promising. Given their diverse biological applications and synthetic importance, these compounds are expected to continue attracting great interest in the field of organic synthesis . This will likely lead to the discovery of new synthetic methods, reactivities, and biological applications .
Biochemical Analysis
Biochemical Properties
It is known that pyrazolo[3,4-d]pyrimidine derivatives have shown good in vitro anti-proliferative activities against leukemia cell lines . These compounds interact with various enzymes and proteins, influencing biochemical reactions .
Cellular Effects
Similar compounds have shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, some pyrazolo[3,4-d]pyrimidine derivatives have shown to be more potent than BTK inhibitor ibrutinib, a drug used in cancer treatment .
Molecular Mechanism
Similar compounds have shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have shown to exhibit moderate antitumor activity in in vitro studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-4-cyano-5-(trifluoromethyl)pyrazole with formamide under reflux conditions to yield the desired compound . Another approach includes the use of 3-amino-4-cyano-5-(trifluoromethyl)pyrazole with urea in the presence of a base such as sodium methoxide .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-(Trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted pyrazolopyrimidines .
Comparison with Similar Compounds
2-Amino-4-(trifluoromethyl)pyrimidine: Shares the trifluoromethyl group but differs in the position and presence of the amino group.
4-Hydroxy-6-(trifluoromethyl)pyrimidine: Similar hydroxyl and trifluoromethyl groups but lacks the pyrazole ring.
5-(Trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine: Similar structure but lacks the hydroxyl group.
Uniqueness: 6-(Trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol is unique due to the combination of the trifluoromethyl and hydroxyl groups on the pyrazolopyrimidine ring system. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
6-(trifluoromethyl)-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N4O/c7-6(8,9)5-11-3-2(1-10-13-3)4(14)12-5/h1H,(H2,10,11,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPMUOCNXSSGFQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC2=C1C(=O)NC(=N2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70287886 | |
Record name | 6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70287886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1780-79-6 | |
Record name | 1780-79-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53128 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70287886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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